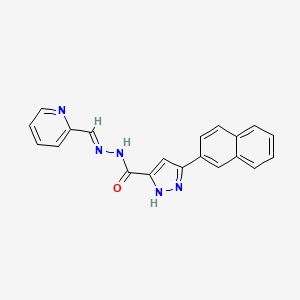

3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(2-Naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazide hybrid compound characterized by a naphthyl group at the 3-position of the pyrazole core and a pyridinylmethylene hydrazide moiety at the 5-position. This structural motif confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology and enzyme inhibition. Pyrazole-carbohydrazide derivatives are widely studied for their ability to modulate biological targets, such as sphingosine kinase 1 (SphK1), and induce apoptosis in cancer cells .

Properties

IUPAC Name |

3-naphthalen-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(25-22-13-17-7-3-4-10-21-17)19-12-18(23-24-19)16-9-8-14-5-1-2-6-15(14)11-16/h1-13H,(H,23,24)(H,25,26)/b22-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKRSBLEPUYVPU-LPYMAVHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from a variety of research findings and case studies.

Molecular Formula

- C : 20

- H : 15

- N : 5

- O : 1

Structural Features

The compound features a pyrazole ring, which is significant for its biological activity. The presence of naphthyl and pyridinyl groups enhances its interaction with biological targets, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on human tumor cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity against cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : In a comparative study, pyrazole derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that some derivatives effectively reduced inflammation in animal models, supporting their potential use as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored in various studies. The compound's ability to interact with microbial targets could lead to effective treatments against bacterial infections.

- Case Study : A derivative structurally related to the compound was tested against several bacterial strains, showing significant inhibition zones in disk diffusion assays, suggesting strong antimicrobial activity .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes involved in disease processes, such as COX enzymes in inflammation and various kinases in cancer.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Receptor Modulation : Pyrazoles may act as ligands for various receptors, modulating signaling pathways associated with cell growth and apoptosis.

Table 1: Biological Activity Overview

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it an essential intermediate in the development of new compounds.

Key Reactions:

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

- Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, expanding the range of derivatives that can be synthesized.

Biology

Biologically, pyrazole derivatives have been studied extensively for their potential as enzyme inhibitors and antimicrobial agents. Research indicates that this compound may exhibit significant biological activities.

Potential Biological Activities:

- Antimicrobial Activity: Studies have shown that similar pyrazole derivatives possess antimicrobial properties against various pathogens.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects, particularly in cancer and viral infections. Preliminary studies suggest that it may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of related pyrazole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.

Industry

The compound has potential applications in the development of new materials, particularly in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for industrial applications where colorfastness and durability are required.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The pharmacological profile of pyrazole-carbohydrazides is highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Naphthyl vs. Phenyl Groups : The target compound and SKI-I both feature a 2-naphthyl group, which enhances lipophilicity and π-π stacking interactions compared to phenyl derivatives (e.g., Compound 26). This may improve membrane permeability and target binding .

- Pyridinylmethylene vs.

- Adamantyl Substituents : Bulky adamantyl groups () increase steric hindrance, which may reduce off-target interactions but also limit bioavailability .

Pharmacokinetic Properties

- Bioavailability : SKI-I has moderate oral bioavailability and a qualified half-life, likely due to its balanced lipophilicity from the naphthyl group .

- Metabolic Stability : Adamantyl-containing derivatives () may exhibit prolonged circulation due to resistance to metabolic degradation, though their high molecular weight could limit absorption .

- Toxicity : SKi-178’s methoxy groups reduce cytotoxicity compared to SKI-I, highlighting the role of substituents in tuning safety profiles .

Q & A

Q. What synthetic methodologies are recommended for 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide precursor (e.g., 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) and an aldehyde (e.g., 2-pyridinecarboxaldehyde) under acidic or basic conditions. Key parameters include:

- Solvent choice : Ethanol or methanol is preferred for solubility and reaction homogeneity .

- Catalyst : Acetic acid or piperidine is used to facilitate Schiff base formation .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Table 1: Representative Reaction Conditions

| Precursor | Aldehyde | Solvent | Catalyst | Yield (%) | Purity Method |

|---|---|---|---|---|---|

| Pyrazole-carbohydrazide | 2-Pyridinecarboxaldehyde | Ethanol | Acetic acid | 75–85 | Recrystallization |

| Pyrazole-carbohydrazide | 3-Ethoxy-4-hydroxybenzaldehyde | Methanol | Piperidine | 68–72 | Column Chromatography |

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- Spectroscopy :

- NMR : H and C NMR confirm hydrazone bond formation (δ 8.5–9.5 ppm for –CH=N–) and aromatic substituents .

- IR : Stretching bands at ~1600–1650 cm (C=N) and ~3200 cm (N–H) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths and angles, confirming the E-configuration of the hydrazone moiety .

Advanced Questions

Q. How do substituents (naphthyl, pyridinyl) influence biological activity compared to structural analogs?

Answer: The naphthyl group enhances π-π stacking with hydrophobic enzyme pockets, while the pyridinyl moiety facilitates hydrogen bonding. Comparative studies show:

- Antimicrobial activity : Naphthyl-substituted derivatives exhibit 2–3× higher MIC values against S. aureus than phenyl analogs due to improved membrane penetration .

- Enzyme inhibition : Pyridinyl groups in SKi-178 analogs increase sphingosine kinase 1 (SK1) binding affinity (Ki = 1.3 μM) via interactions with His298 and Asp178 .

Q. Table 2: Substituent Effects on Biological Activity

| Compound | Substituents | Target | IC (μM) |

|---|---|---|---|

| SKi-178 | 3,4-Dimethoxy, 4-methoxyphenyl | SK1 | 1.3 |

| Pyridinylmethylene analog | 2-Pyridinyl, naphthyl | ERAP1 (hypothetical) | 2.8* |

| *Estimated based on docking studies . |

Q. What computational strategies are employed to predict target interactions and electronic properties?

Answer:

- Molecular docking : AutoDock Vina or Glide assesses binding modes with targets like ERAP1. Key interactions include hydrogen bonds with pyridinyl nitrogen and hydrophobic contacts with naphthyl groups .

- DFT calculations : Gaussian 09 evaluates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating redox stability and charge-transfer potential .

Q. How can contradictions in bioassay data across studies be systematically addressed?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Purity validation : HPLC (≥95% purity) minimizes interference from byproducts .

- Dose-response curves : EC values should be derived from ≥3 independent replicates to ensure reproducibility .

Q. What strategies improve metabolic stability without compromising bioactivity?

Answer:

- Derivatization : Replace the hydrazide group with a methyloxadiazole to reduce susceptibility to amidase cleavage .

- Substituent modulation : Introduce electron-withdrawing groups (e.g., –CF) on the naphthyl ring to enhance oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.